3-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one
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Overview
Description
3-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one is a chemical compound that belongs to the class of piperazine derivatives. It has shown promising results in scientific research for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 3-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. It has also been found to induce apoptosis in cancer cells, thereby preventing their growth and proliferation. In addition, it has been shown to increase the levels of certain neurotransmitters in the brain, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 3-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one. One of the areas of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one involves the reaction of 1-(naphthalen-1-ylmethyl)piperazine with ethyl 2-cyano-3-(4-hydroxyphenyl)propenoate in the presence of a base. The resulting compound is then subjected to cyclization to obtain the final product.
Scientific Research Applications
The compound has been extensively studied for its potential therapeutic applications. It has shown promising results as an anti-inflammatory agent, antitumor agent, and antidepressant. In addition, it has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19-9-8-18(21-22-19)20(26)24-12-10-23(11-13-24)14-16-6-3-5-15-4-1-2-7-17(15)16/h1-9H,10-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYWXLSNCWFJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=NNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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